molecular formula C34H36O6 B013906 2,3,4,6-Tetra-O-benzyl-D-glucopyranose CAS No. 4132-28-9

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Cat. No. B013906
CAS RN: 4132-28-9
M. Wt: 540.6 g/mol
InChI Key: OGOMAWHSXRDAKZ-BKJHVTENSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,4,6-tetra-O-benzyl-D-glucopyranose typically involves the protection of glucose's hydroxyl groups with benzyl groups to improve its reactivity. Key methodologies include direct glucosidation, employing catalysts and specific reagents to facilitate the addition of benzyl groups to the glucose molecule. Notable reactions involve the use of silver trifluoromethanesulfonate–p-nitrobenzenesulfonyl chloride–triethylamine systems, demonstrating effective glucoside formation through benzyl protection (Koto, Hamada, & Zen, 1975).

Molecular Structure Analysis

The molecular structure of 2,3,4,6-tetra-O-benzyl-D-glucopyranose has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal the compound's conformational dynamics and the effects of benzyl substitution on its structural integrity. Such analyses contribute to understanding how molecular alterations influence reactivity and interaction with other molecules (Turney et al., 2019).

Scientific Research Applications

  • C-D-glucopyranosyl Derivatization : This compound is used in the derivatization of C-D-glucopyranosyl with silyl enol ethers or allylsilane (Allevi et al., 1987).

  • Synthesis of α- and β-Trehaloses : It is utilized in the highly stereoselective synthesis of α- and β-trehaloses (YoshimuraJuji et al., 1983).

  • Synthesis of Peptides and Piperazinedione : This compound is involved in synthesizing various peptides and their derivatives, including piperazinedione (Keglević & Valenteković, 1974).

  • Synthesis of 1-O-acyl-D-glucopyranose : It is used in the stereoselective syntheses of 1-O-acyl-D-glucopyranose from 1-hydroxy sugar and acyl fluorides in the presence of cesium fluoride (Shoda & Mukaiyama, 1982).

  • Direct Glucosidation of Lignocelluloses : The compound can be used for direct glucosidation of various lignocelluloses (Koto et al., 1975).

  • Synthesis of Aryl D-Glucopyranosides : The compound reacts with aryl ethers in the presence of a Lewis acid to synthesize C-D-glucosylarenes in high yield (Cai & Qiu, 1989).

  • Preparation from Methylα-d-glucopyranoside : 2,3,4,6-Tetra-O-benzyl-α-d-glucopyranose, a partially benzylated aldopyranose, can be prepared from methylα-d-glucopyranoside (Glaudemans & Fletcher, 1972).

  • Synthetic Method for Aryl D-Glucopyranosides : A new synthetic method using 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl dimethylphosphinothioate for aryl D-glucopyranosides is described (Yamanoi et al., 1994).

  • Synthesis of 1-O-(indol-3-ylacetyl)-D-glucopyranose : The compound undergoes catalytic hydrogenation to afford 1-O-(indol-3-ylacetyl)-D-glucopyranose (Keglević, 1971).

Safety And Hazards

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is classified as a combustible solid . It does not have a flash point . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer . Its future directions are likely to continue in this area, with potential for new applications in pharmaceutical research and development .

properties

IUPAC Name

(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMAWHSXRDAKZ-BKJHVTENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232816
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose
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URL https://comptox.epa.gov/dashboard/DTXSID001232816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-OL

CAS RN

4132-28-9
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)
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Synthesis routes and methods

Procedure details

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CC1(O)OC(COCc2ccccc2)C(OCc2ccccc2)C(OCc2ccccc2)C1OCc1ccccc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Reactant of Route 2
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Reactant of Route 3
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Reactant of Route 4
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Reactant of Route 5
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Reactant of Route 6
2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Citations

For This Compound
552
Citations
AA Pavia, SN Ung-Chhun… - The Journal of Organic …, 1981 - ACS Publications
Deprotonations of (Z)-2 (ca. 0.25 M) were carried out at the indicated temperature by using ca. 2 equiv of the specified lithium dialkylamide base (ca. 0.5 M) in THE. Methylation was …
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk
PE Pfeffer, ES Rothman, GG Moore - The Journal of Organic …, 1976 - ACS Publications
TBG 91.3 98.2 91.6 98.6 61 67 TBG-Li+ 89.1 95.9 88.8 96.1 50 52 ratio of 9: 1, respectively, in chromatographically purified yields exceeding 95%. Other esters which we have prepared …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk
R Helleur, VS Rao, AS Perlin - Carbohydrate Research, 1981 - Elsevier
A synthesis of 2,3,4,6-tetra-O-benzyl-l-idopyranose (15) is described, based on l-sorbose as the starting material. By a succession of well known, high-yielding procedures, the ketose …
P Allevi, P Ciuffreda, D Colombo, D Monti… - Journal of the …, 1989 - pubs.rsc.org
The synthetic utility of the Wittig-Horner reaction in the synthesis of C-glycosides is illustrated by the preparation of the α-and β-glycosyl acetates of the 2,3,4,6-tetra-O-benzyl-D-…
Number of citations: 38 0-pubs-rsc-org.brum.beds.ac.uk
EF Hounsell, MB Jones, JA Wright - Carbohydrate Research, 1978 - Elsevier
The condensation of 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl bromide and 2,3,4,6-tetra-O-benzyl-D-mannopyranosyl chloride with benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-…
S Moutel, M Shipman - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
Synthesis of the antibiotic (+)-nojirimycin has been accomplished starting from commercially available 2,3,4,6-tetra-O-benzyl-D-glucopyranose 2. This D-glucopyranose derivative was …
Number of citations: 11 0-pubs-rsc-org.brum.beds.ac.uk
P Allevi, M Anastasia, P Ciuffreda, A Fiecchi… - Journal of the Chemical …, 1987 - pubs.rsc.org
Commercially available 2,3,4,6-tetra-O-benzyl-D-glucopyranose, activated by trifluoroacetic anhydride reacts, in the presence of Lewis acids, with various silyl enol ethers or with …
Number of citations: 19 0-pubs-rsc-org.brum.beds.ac.uk
RK Ness, HG Fletcher Jr - Carbohydrate Research, 1971 - Elsevier
In a recent paper’, we described the preparation of 1, 3, 4, 6-tetra-O-benzyl-D-fructofuranose (4) in crystalline form. The accessibility of this compound, together with the well-recognized …
F Labéguère, JP Lavergne, J Martinez - Tetrahedron letters, 2002 - Elsevier
An efficient diastereoselective synthesis of β-1-formyl-2,3,4,6-tetra-O-benzyl-d-glucopyranoside - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books …
VS Rao, AS Perlin - Canadian journal of chemistry, 1984 - cdnsciencepub.com
The reaction between 2,3,4,6-tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol and cesium propionate in dimethylformamide at 100 C leads to an almost quantitative conversion into 3,4,6-tri-O-…
Number of citations: 12 cdnsciencepub.com

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